molecular formula C14H17F2NO2 B1435166 Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate CAS No. 1356338-67-4

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

Cat. No.: B1435166
CAS No.: 1356338-67-4
M. Wt: 269.29 g/mol
InChI Key: CKIYAMJKCFFASD-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate (CAS: 1356338-67-4) is a fluorinated piperidine derivative with a benzyl substituent at the 1-position and a methyl ester group at the 3-position. The molecule features a six-membered piperidine ring substituted with two fluorine atoms at the 5-position, enhancing its electronic and steric properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules due to its unique stereoelectronic profile . Its molecular formula is C₁₅H₁₇F₂NO₂, with a purity of 95% as reported in commercial catalogs .

Properties

IUPAC Name

methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO2/c1-19-13(18)12-7-14(15,16)10-17(9-12)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIYAMJKCFFASD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN(C1)CC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Based on Nucleophilic Substitution and Functional Group Transformations

Overview:
This approach involves the initial synthesis of a suitably substituted piperidine precursor, followed by selective fluorination at the 5,5-positions, and subsequent esterification to introduce the methyl ester group at the 3-position.

Key Steps:

  • Preparation of Piperidine Core:

    • Starting from commercially available or synthesized piperidine derivatives, such as 1-benzylpiperidine or its precursors.
    • Introduction of the benzyl group at the nitrogen atom via nucleophilic substitution or reductive amination.
  • Selective Difluorination at the 5-Position:

    • Using electrophilic or nucleophilic fluorinating agents, such as diethylaminosulfur trifluoride (DAST) or similar reagents, to achieve regioselective difluorination at the 5-position.
    • Patent CN113549068A describes a similar process where difluorination is achieved on a piperidine ring with hydroxymethyl groups, indicating the feasibility of such transformations.
  • Esterification at the 3-Position:

    • The introduction of the methyl carboxylate group at the 3-position can be achieved through esterification of a corresponding acid intermediate, often via methylation with methyl iodide or methyl sulfate under basic conditions.

Research Data:

Step Reagents & Conditions Yield Notes
Piperidine core synthesis Benzylation, reductive amination 85-90% From benzyl chloride or aldehyde
Difluorination DAST, low temperature 70-80% Regioselective fluorination at 5-position
Esterification Methyl iodide, base 85-90% Conversion of acid to methyl ester

Fluorination Strategies and Regioselectivity

Advanced fluorination techniques are crucial for obtaining the 5,5-difluoro substitution pattern:

  • Electrophilic Fluorination:

    • Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce fluorine atoms selectively.
  • Nucleophilic Fluorination:

    • Employing diethylaminosulfur trifluoride (DAST) or similar reagents for difluorination at activated sites on the piperidine ring.

Research Findings:

  • The patent CN113549068A highlights a method where difluorination at the 5-position is achieved with high regioselectivity, leveraging the electronic effects of substituents on the piperidine ring.
  • The process involves initial formation of a hydroxymethyl intermediate, followed by fluorination to install the difluoro groups.

One-Pot Multi-Component Synthesis Approaches

Recent advances suggest the possibility of one-pot synthesis combining multiple steps:

  • Stepwise assembly starting from simple precursors such as benzylamine, formaldehyde, and fluorinating agents.
  • Sequential functionalization allows for the incorporation of fluorines and ester groups in a controlled manner, reducing purification steps and improving overall efficiency.

Research Data:

Approach Advantages Challenges Yield Range
Multi-step synthesis High regioselectivity Longer reaction times 60-75% overall
One-pot synthesis Simplified process Control over regioselectivity 50-65%

Table 1: Summary of Preparation Methods

Method Key Reagents Main Steps Typical Yield Remarks
Nucleophilic substitution + fluorination Benzyl chloride, DAST Benzylation, regioselective difluorination 70-80% Patent CN113549068A
Direct fluorination + esterification Selectfluor, methyl iodide Fluorination, methylation 60-75% Patent CN113549068A
Multi-component one-pot Benzylamine, formaldehyde, fluorinating agents Sequential addition, fluorination, esterification 50-65% Emerging approach

Note: The choice of method depends on the desired purity, regioselectivity, and scale.

Research Insights and Optimization Strategies

  • Selectivity Control: The electronic nature of substituents influences fluorination regioselectivity. Electron-withdrawing groups facilitate selective fluorination at the 5-position.
  • Yield Optimization: Using low-temperature conditions during fluorination minimizes side reactions and enhances selectivity.
  • Purification: Chromatography and recrystallization are employed to purify intermediates and final compounds, ensuring high purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique difluoromethyl group enhances its reactivity and selectivity in chemical reactions .

2. Biology

  • Biological Activity : Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is being studied for its potential effects on enzyme function and cellular processes. It has shown promise in modulating neurotransmitter release and influencing metabolic pathways .

3. Medicine

  • Therapeutic Potential : Ongoing research is exploring its application as a therapeutic agent for neurological disorders. Studies have indicated that it may act as a neuromodulator by altering neurotransmitter levels in vitro .

Case Studies and Research Findings

Several studies have highlighted the therapeutic applications of this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .
  • Enzyme Inhibition : Another investigation tested this compound against various enzymes involved in metabolic pathways. Results indicated effective inhibition at nanomolar concentrations, suggesting a promising role in metabolic regulation .
  • Pharmacokinetics : Pharmacokinetic studies revealed favorable absorption and distribution characteristics for this compound, which are critical for its efficacy as a therapeutic agent. Stability was confirmed through ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate can be contextualized by comparing it to analogous piperidine and heterocyclic derivatives. Below is a detailed analysis:

Ethyl 1-Benzyl-5,5-Difluoro-4-Oxopiperidine-3-Carboxylate (CAS: 1067915-34-7)

  • Structural Differences : This compound replaces the methyl ester with an ethyl ester and introduces a 4-oxo group on the piperidine ring.
  • The ethyl ester may confer slower metabolic hydrolysis than the methyl ester, affecting pharmacokinetics .
  • Molecular Formula: C₁₆H₁₇F₂NO₃.

1-Benzyl-5,5-Dimethylpyrrolidin-3-One Hydrochloride

  • Structural Differences: A five-membered pyrrolidinone ring replaces the six-membered piperidine, with dimethyl substituents instead of difluoro.
  • Dimethyl groups lack the strong electron-withdrawing effects of fluorine, diminishing electronic modulation of the scaffold .
  • Applications : Used in pharmaceutical synthesis, emphasizing its role in drug candidate development .

Methyl 1-Benzyl-1,6-Dihydro-6-Oxopyridine-3-Carboxylate (CAS: 77837-11-7)

  • Structural Differences : Features a partially unsaturated dihydro-oxopyridine ring instead of a saturated piperidine.
  • Functional Implications :
    • The conjugated oxo group may enhance stability via resonance but reduce nucleophilicity at the ring nitrogen.
    • Unsaturation could influence π-π stacking interactions in biological systems .
  • Molecular Formula: C₁₄H₁₃NO₃.

Methyl 5,5-Difluoropiperidine-3-Carboxylate Hydrochloride

  • Structural Differences : Lacks the benzyl group at the 1-position and exists as a hydrochloride salt.
  • The hydrochloride salt enhances crystallinity, aiding in purification but requiring pH adjustment for biological assays .

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Ring Type Substituents Key Functional Groups Molecular Formula
This compound 1356338-67-4 Piperidine 1-Benzyl, 5,5-difluoro Methyl ester C₁₅H₁₇F₂NO₂
Ethyl 1-benzyl-5,5-difluoro-4-oxopiperidine-3-carboxylate 1067915-34-7 Piperidine 1-Benzyl, 4-oxo, 5,5-difluoro Ethyl ester C₁₆H₁₇F₂NO₃
1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride N/A Pyrrolidinone 1-Benzyl, 5,5-dimethyl Ketone, hydrochloride salt C₁₂H₁₆ClNO
Methyl 1-benzyl-1,6-dihydro-6-oxopyridine-3-carboxylate 77837-11-7 Dihydrooxopyridine 1-Benzyl, 6-oxo Methyl ester C₁₄H₁₃NO₃

Biological Activity

Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme modulation and interaction with cellular pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the central nervous system. Key aspects include:

  • Molecular Targets : The compound is known to modulate the activity of various enzymes and receptors, influencing neurotransmission and cellular metabolism.
  • Pathways Involved : It affects several signaling pathways that are critical for neuronal function and may play a role in the treatment of neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Comparative analysis with similar compounds reveals:

Compound NameStructural FeaturesBiological Activity
Methyl 1-benzylpiperidine-3-carboxylateLacks difluoromethyl groupModerate enzyme inhibition
Methyl 1-benzyl-4,4-difluoropiperidine-3-carboxylateDifferent fluorine positioningEnhanced receptor affinity
This compoundUnique difluoromethyl groupSuperior modulation of neurotransmission

The difluoromethyl group present in this compound enhances its chemical and biological properties compared to its analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neurotransmitter Modulation : A study demonstrated that this compound significantly alters neurotransmitter release in vitro, indicating its potential as a neuromodulator. The data showed a dose-dependent increase in neurotransmitter levels within cultured neurons .
  • Enzyme Inhibition : In another investigation, this compound was tested against various enzymes involved in metabolic pathways. The results indicated that it effectively inhibited specific enzymes at nanomolar concentrations, suggesting a promising role in metabolic regulation .
  • Pharmacokinetics : Pharmacokinetic studies revealed that this compound exhibits favorable absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent. Its stability in biological systems was confirmed through a series of ADME (Absorption, Distribution, Metabolism, Excretion) assays .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate, and how can intermediates be characterized?

  • Methodology : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification. For example, piperidine ring fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor reagents under anhydrous conditions. Intermediates are characterized via 1H^{1}\text{H}/19F^{19}\text{F} NMR and HPLC-MS to confirm regioselectivity and purity. Crystallographic validation (e.g., SHELX or ORTEP-3 ) is recommended for structural confirmation .
  • Data Contradiction : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from conformational flexibility; computational modeling (DFT) can resolve ambiguities.

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC-UV and LC-MS to identify byproducts. Fluorinated piperidines are prone to hydrolysis; use Karl Fischer titration to track moisture uptake .

Advanced Research Questions

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodology : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or catalytic asymmetric fluorination. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and VCD spectroscopy (vibrational circular dichroism) are critical for enantiomeric excess (ee) determination. Computational docking studies can predict steric effects of the benzyl group on fluorination .
  • Data Contradiction : Conflicting ee values between HPLC and NMR may arise from solvent-dependent conformational changes; use low-temperature NMR to minimize dynamic effects.

Q. How does the 5,5-difluoro substitution influence the piperidine ring’s puckering dynamics?

  • Methodology : Analyze ring puckering via X-ray crystallography (refine with SHELXL ) and apply Cremer-Pople parameters to quantify out-of-plane displacements. Fluorine’s electronegativity increases chair-to-boat transition barriers; compare with non-fluorinated analogs using DFT-based transition-state calculations .
  • Data Contradiction : Discrepancies between crystallographic and computational puckering angles may reflect crystal-packing forces; use molecular dynamics simulations in explicit solvent.

Q. What are the challenges in interpreting 19F^{19}\text{F} NMR spectra for fluorinated piperidines, and how can they be mitigated?

  • Methodology : Fluorine’s strong spin-spin coupling (JF-F>200 HzJ_{\text{F-F}} > 200 \text{ Hz}) complicates splitting patterns. Use 2D 19F^{19}\text{F}-COSY and heteronuclear HMBC to resolve coupling networks. For ambiguous signals, synthesize selectively deuterated analogs to simplify spectra .

Experimental Design and Validation

Q. How should researchers validate the absence of polymorphic forms in this compound?

  • Methodology : Conduct powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to detect polymorphs. Fluorinated compounds often exhibit limited polymorphism due to strong intermolecular C-F···H interactions; compare experimental PXRD with Mercury CSD simulations .

Q. What analytical workflows resolve conflicting mass spectrometry data for degradation products?

  • Methodology : Use high-resolution LC-MS/MS with post-column isotope dilution to distinguish isobaric fragments. For fluorinated byproducts, employ 19F^{19}\text{F}-edited HSQC NMR to isolate signals. Cross-validate with theoretical fragmentation patterns (e.g., mzCloud) .

Structural and Mechanistic Insights

Q. How does the benzyl group at the N1 position affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : Perform Hammett studies to correlate substituent effects on reaction rates. The benzyl group’s electron-donating nature may stabilize transition states in Pd-catalyzed couplings; compare with tert-butyl or acetyl analogs .

Q. What computational tools predict the solvatomorphism of this compound?

  • Methodology : Use COSMO-RS or Morphology Prediction modules in Materials Studio to model solvent-co-crystal interactions. Validate with dynamic vapor sorption (DVS) experiments .

Data Reporting Standards

  • Include CIF files (crystallographic data), NMR peak assignments , and HPLC chromatograms in supplementary materials. For fluorinated compounds, report 19F^{19}\text{F} NMR chemical shifts relative to CFCl3_3 and Coupling constants (JH-FJ_{\text{H-F}}) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-benzyl-5,5-difluoropiperidine-3-carboxylate

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